molecular formula C22H40N2S B14478739 Hydrazine, [3-(hexadecylthio)phenyl]- CAS No. 71794-34-8

Hydrazine, [3-(hexadecylthio)phenyl]-

Cat. No.: B14478739
CAS No.: 71794-34-8
M. Wt: 364.6 g/mol
InChI Key: FBSCEFJPVIUQBL-UHFFFAOYSA-N
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Description

Hydrazine, [3-(hexadecylthio)phenyl]- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a phenyl group substituted with a hexadecylthio group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, [3-(hexadecylthio)phenyl]- typically involves the reaction of aniline with sodium nitrite in the presence of hydrogen chloride to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for hydrazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing hydrazine, [3-(hexadecylthio)phenyl]- on an industrial scale would likely follow similar principles but may involve additional steps to handle the hexadecylthio substitution.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [3-(hexadecylthio)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazones.

    Substitution: The phenyl group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazones.

Scientific Research Applications

Hydrazine, [3-(hexadecylthio)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which hydrazine, [3-(hexadecylthio)phenyl]- exerts its effects involves its interaction with molecular targets in the body. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.

    Monophenylhydrazine: Another hydrazine derivative with a single phenyl group.

    Hydrazinobenzene: A hydrazine derivative with a benzene ring.

Uniqueness

Hydrazine, [3-(hexadecylthio)phenyl]- is unique due to the presence of the hexadecylthio group, which imparts distinct chemical and physical properties compared to other hydrazine derivatives .

Properties

CAS No.

71794-34-8

Molecular Formula

C22H40N2S

Molecular Weight

364.6 g/mol

IUPAC Name

(3-hexadecylsulfanylphenyl)hydrazine

InChI

InChI=1S/C22H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-16-17-21(20-22)24-23/h16-18,20,24H,2-15,19,23H2,1H3

InChI Key

FBSCEFJPVIUQBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)NN

Origin of Product

United States

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